molecular formula C14H14N2O5S B5830427 4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide

4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide

Cat. No. B5830427
M. Wt: 322.34 g/mol
InChI Key: JITQDFMZLGMEID-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide, also known as MNPS, is a sulfonamide compound that has gained attention in scientific research due to its potential therapeutic applications. MNPS has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases. In

Scientific Research Applications

4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in the inflammatory response. 4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide has also been shown to possess antioxidant properties, which further contribute to its anti-inflammatory effects.

Mechanism of Action

The exact mechanism of action of 4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways involved in the inflammatory response. 4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory genes. 4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide also inhibits the activity of mitogen-activated protein kinases (MAPKs), which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide has been shown to possess anti-inflammatory, analgesic, and antioxidant properties. It has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the expression of COX-2 and iNOS. 4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide has also been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory diseases. Additionally, 4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide has been shown to possess neuroprotective effects, which may have potential therapeutic applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide possesses several advantages for lab experiments. It is relatively easy to synthesize and purify, making it accessible for scientific research. 4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide also possesses potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory diseases. However, 4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide has several limitations. It has poor solubility in water, which may limit its use in certain experiments. Additionally, the exact mechanism of action of 4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide is not fully understood, which may limit its development as a therapeutic agent.

Future Directions

There are several future directions for the scientific research of 4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide. One potential direction is to further investigate its neuroprotective effects and its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide and to identify potential drug targets. Finally, the development of novel formulations or delivery methods for 4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide may improve its solubility and increase its bioavailability, making it a more effective therapeutic agent.

Synthesis Methods

4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-methyl-3-nitroaniline with methoxybenzenesulfonyl chloride. The resulting product is then purified through recrystallization to obtain pure 4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide. The synthesis of 4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide has been optimized to increase the yield and purity of the compound, making it more accessible for scientific research applications.

properties

IUPAC Name

4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-10-3-4-11(9-14(10)16(17)18)15-22(19,20)13-7-5-12(21-2)6-8-13/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITQDFMZLGMEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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